molecular formula C22H21ClN4O B1678302 Psncbam-1 CAS No. 877202-74-9

Psncbam-1

Katalognummer: B1678302
CAS-Nummer: 877202-74-9
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: HDAYFSFWIPRJSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Case Study

A pivotal study characterized PSNCBAM-1's effects using a combination of yeast reporter assays and radioligand binding assays. The results indicated that this compound effectively blocked the actions of various CB1 agonists, confirming its role as an allosteric antagonist . This study suggests that this compound could provide a safer alternative to existing treatments like Rimonabant, which has been associated with adverse side effects.

Effects on Ethanol Consumption

Research has also explored the impact of this compound on ethanol consumption behaviors. A study indicated that this compound could reduce ethanol-induced reward behaviors in animal models, suggesting its potential use in treating alcohol use disorders . The compound's ability to modulate the endocannabinoid system may help alleviate cravings and withdrawal symptoms associated with alcohol dependence.

Case Study

In an experimental setup involving mice, pretreatment with this compound led to a significant reduction in ethanol self-administration compared to control groups. This finding underscores the compound's promise as a therapeutic agent for managing alcohol-related disorders .

Potential Therapeutic Applications

The modulation of the endocannabinoid system by this compound may also extend to anxiety and stress-related conditions. By selectively antagonizing the CB1 receptor, this compound could mitigate anxiety responses without the psychoactive effects typically associated with cannabinoid agonists.

Case Study

In behavioral assays assessing anxiety-like behavior in rodents, administration of this compound resulted in decreased anxiety levels as measured by elevated plus maze tests. These findings suggest that targeting CB1 receptors with allosteric modulators like this compound may offer new avenues for treating anxiety disorders without the risks of conventional cannabinoid therapies .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Obesity TreatmentHypophagic effects via CB1 modulationReduces food intake and body weight in rats
NeuropharmacologyModulation of reward pathwaysDecreases ethanol self-administration
Anxiety DisordersAntagonism of CB1 receptorsReduces anxiety-like behavior in rodent models

Wirkmechanismus

Target of Action

PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor has been a target of interest for the development of medications for substance use disorders and other compulsive disorders .

Mode of Action

This compound interacts with the CB1 receptor in a unique way. Unlike traditional antagonists that bind to the same site as the endogenous ligand (orthosteric site), this compound binds to a different site (allosteric site). This allosteric binding allows this compound to modulate the receptor’s response to its ligand . It has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA) or 2-arachidonoyl glycerol (2-AG) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system , specifically the signaling of the CB1 receptor . By acting as a negative allosteric modulator, this compound reduces the overall activation of CB1 by agonists . This modulation can affect various physiological processes, including pain sensation, mood, appetite, and memory.

Result of Action

This compound has been shown to reduce ethanol self-administration in rodent models of alcohol use disorder (AUD), suggesting a potential therapeutic role in AUD . These effects appear to be due to a nonspecific hypophagic (reduced food intake) effect, rather than a reduction in the rewarding effects of ethanol . It also increases the rate of desensitization of CB1-mediated cellular hyperpolarization and decreases agonist-induced receptor internalization .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PSNCBAM-1 beinhaltet die Reaktion von 4-Chloroanilin mit 3-(6-(Pyrrolidin-1-yl)pyridin-2-yl)benzoesäure, um das entsprechende Harnstoffderivat zu bilden. Die Reaktion findet typischerweise unter milden Bedingungen unter Verwendung eines Kupplungsreagenzes wie Carbonyldiimidazol (CDI) oder N,N'-Dicyclohexylcarbodiimid (DCC) in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran statt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, Reinigungsschritte und die Sicherstellung der Einhaltung industrieller Sicherheits- und Umweltvorschriften umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PSNCBAM-1 unterliegt aufgrund des Vorhandenseins der Chlorogruppe am Phenylring hauptsächlich Substitutionsreaktionen. Aufgrund des Harnstoffteils kann es auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen.

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, die die Chlorogruppe unter basischen Bedingungen ersetzen können.

    Wasserstoffbrückenbindung: Die Harnstoffgruppe kann Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen bilden, wodurch ihre Bindungsaffinität und Spezifität beeinflusst werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen vom jeweiligen Nukleophil ab, das in Substitutionsreaktionen verwendet wird. Beispielsweise könnte die Reaktion von this compound mit einem Amin ein entsprechendes aminsubstituiertes Derivat ergeben.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    ORG27569: Ein weiterer negativer allosterischer Modulator des CB1-Rezeptors mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.

    ZCZ-011: Eine Verbindung mit vergleichbaren allosterischen Modulationseigenschaften, aber einem unterschiedlichen pharmakokinetischen Profil.

Einzigartigkeit

PSNCBAM-1 ist einzigartig in seiner spezifischen Bindungsaffinität und Wirksamkeit als negativer allosterischer Modulator des CB1-Rezeptors. Seine Fähigkeit, die Rezeptoraktivität ohne die schwerwiegenden Nebenwirkungen zu modulieren, die mit direkten Antagonisten verbunden sind, macht es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .

Biologische Aktivität

PSNCBAM-1 is a notable compound recognized for its role as a negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1R). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and structure-activity relationships (SAR).

Overview of this compound

Chemical Structure:

  • Chemical Name: N-(4-Chlorophenyl)-N'-[3-[6-(1-pyrrolidinyl)-2-pyridinyl]phenyl]urea
  • Molecular Formula: C22H21ClN4O
  • Purity: ≥99%

This compound operates primarily as a negative allosteric modulator at CB1 receptors. It has been shown to inhibit the effects of orthosteric agonists such as CP55,940 and WIN 55,212-2, with IC50 values of 45 nM and 209 nM, respectively . Unlike traditional agonists that activate receptors directly, this compound alters receptor activity by binding to an allosteric site, thereby modifying the receptor's response to its natural ligands.

1. Inhibition of Agonist Activity

Research indicates that this compound effectively reduces the functional activity of CB1R agonists. In studies involving [^35S]GTPγS binding assays, it exhibited noncompetitive antagonism against various CB1R agonists .

2. Impact on Feeding Behavior

In vivo studies have demonstrated that this compound decreases food intake and body weight in rodent models. Specifically, doses of 10 mg/kg and 30 mg/kg administered intraperitoneally resulted in significant reductions in both parameters without causing general behavioral disruptions .

3. Alcohol Use Disorders (AUD)

Recent investigations into the effects of this compound on alcohol consumption revealed that it attenuates self-administration of ethanol without altering its rewarding value. This suggests potential therapeutic applications for managing AUD .

Structure-Activity Relationships (SAR)

The SAR studies on this compound have provided insights into how structural modifications can influence its biological activity:

CompoundModulation TypeIC50 (nM)Notes
This compoundNegative Allosteric Modulator45 (CP55,940)Effective in reducing agonist activity
Compound 11Positive Allosteric ModulatorNot specifiedEnhances binding affinity for CP55,940
Compound 18Functional NAMNot specifiedDecreases functionality by ~30% in presence of CP55,940

The modifications explored in various analogs have shown that substituents at different positions can significantly affect the binding affinity and functional outcomes at CB1 receptors .

Study on Feeding Behavior

In a controlled study, male mice were administered varying doses of this compound to observe its effects on feeding behavior. The results indicated that higher doses (18 mg/kg and 30 mg/kg) significantly decreased food reward-seeking behavior without affecting locomotor activity, demonstrating its potential as an appetite suppressant .

Study on Alcohol Consumption

Another study focused on the impact of this compound on ethanol self-administration in rodents. The findings suggested that while this compound did not alter the rewarding properties of ethanol, it effectively reduced the quantity consumed by the subjects, indicating a potential mechanism for treating alcohol dependence .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYFSFWIPRJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046393
Record name 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877202-74-9
Record name PSNCBAM-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 877202-74-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSNCBAM-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Psncbam-1
Reactant of Route 2
Reactant of Route 2
Psncbam-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Psncbam-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Psncbam-1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Psncbam-1
Reactant of Route 6
Reactant of Route 6
Psncbam-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.